molecular formula C12H17N3O3 B4285398 ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate

ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate

Cat. No. B4285398
M. Wt: 251.28 g/mol
InChI Key: VMDMKRVDNDJSRH-UHFFFAOYSA-N
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Description

Ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate, also known as EPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EPCA is a beta-alanine derivative that has been synthesized through a series of chemical reactions.

Scientific Research Applications

Ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate has shown potential applications in medical research, particularly in the field of cancer diagnosis and treatment. Studies have shown that ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate can bind to prostate-specific membrane antigen (PSMA), which is highly expressed in prostate cancer cells. This binding can be used for the detection of prostate cancer using imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Mechanism of Action

The mechanism of action of ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate involves its binding to PSMA, which is a type II transmembrane glycoprotein that is highly expressed in prostate cancer cells. PSMA is involved in the metabolism of folate and glutamate, and its overexpression in prostate cancer cells has been linked to disease progression and metastasis. ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate binds to the extracellular domain of PSMA, which allows for the visualization of PSMA-expressing cells using imaging techniques.
Biochemical and Physiological Effects:
ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate has been shown to have minimal toxicity in vitro and in vivo, which makes it a promising candidate for medical research applications. Studies have shown that ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate can specifically bind to PSMA-expressing cells, which allows for the detection and visualization of prostate cancer cells. ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate has also been shown to have a high affinity for PSMA, which makes it a potential candidate for targeted drug delivery.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate is its specificity for PSMA-expressing cells, which allows for the detection and visualization of prostate cancer cells. ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate has also been shown to have minimal toxicity, which makes it a promising candidate for medical research applications. However, one of the limitations of ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate is its relatively low binding affinity for PSMA compared to other PSMA-targeting agents. This may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research and development of ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate-based imaging agents for the detection and visualization of other types of cancer cells that express PSMA. Additionally, ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate could be further explored for its potential applications in targeted drug delivery and therapeutics for prostate cancer.

properties

IUPAC Name

ethyl 3-(pyridin-2-ylmethylcarbamoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-2-18-11(16)6-8-14-12(17)15-9-10-5-3-4-7-13-10/h3-5,7H,2,6,8-9H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDMKRVDNDJSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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